4,8-Dimethyl-1-nitronona-1,7-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85148-99-8 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4,8-dimethyl-1-nitronona-1,7-diene |
InChI |
InChI=1S/C11H19NO2/c1-10(2)6-4-7-11(3)8-5-9-12(13)14/h5-6,9,11H,4,7-8H2,1-3H3 |
InChI Key |
TWOXGTUWFRYXSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC=C[N+](=O)[O-] |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics for 4,8 Dimethyl 1 Nitronona 1,7 Diene Transformations
Mechanistic Investigations of Nitroalkane and Nitroalkene Reactivity Pertinent to 4,8-Dimethyl-1-nitronona-1,7-diene
The chemical behavior of this compound is intrinsically linked to the fundamental reactivity patterns of nitroalkanes and nitroalkenes. These compounds are characterized by the electron-withdrawing nature of the nitro group, which significantly influences the acidity of α-protons and the electrophilicity of the carbon-carbon double bond.
A key feature of nitroalkanes is the acidity of the α-protons, which allows for deprotonation by a base to form a nitronate anion. This process is a reversible equilibrium, and the position of the equilibrium is dependent on the pKa of the nitroalkane and the strength of the base used. wikipedia.org The pKa of typical nitroalkanes in dimethyl sulfoxide (B87167) (DMSO) is around 17. wikipedia.org The resulting nitronate is a versatile nucleophile, with electron density on both the α-carbon and the oxygen atoms of the nitro group. wikipedia.org While reactions can occur at either site, carbon-carbon bond formation is the more common outcome. wikipedia.org
The formation of nitronates is a critical first step in many reactions of nitro compounds, including the classic Henry (nitroaldol) reaction, where a nitronate adds to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org All steps in the Henry reaction are reversible. wikipedia.org
A common reaction pathway for nitroalkenes is the Michael addition, where a nucleophile adds to the β-carbon of the nitroalkene. This generates a nitronate intermediate, which can then be protonated to give the final product or participate in further reactions. In some cases, the initially formed nitronate can undergo subsequent intramolecular reactions, leading to the formation of complex cyclic structures. For instance, a sequential Michael-Michael-Michael-aldol cascade has been utilized to synthesize complex cyclohexanol (B46403) rings. researchgate.net
Detailed Analysis of Catalytic Reaction Mechanisms
Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving this compound. Both organocatalysts and metal-based catalysts have been employed to facilitate a variety of reactions.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. In the context of nitroalkene chemistry, organocatalysts can activate the substrate through various modes. A common strategy involves the formation of a reactive intermediate by the reaction of the catalyst with one of the reactants. wordpress.com
For example, secondary amines like L-proline can catalyze the reaction of aldehydes with nitroalkenes. wordpress.com The mechanism involves the formation of an enamine from the aldehyde and the proline catalyst. wordpress.com This enamine then acts as a nucleophile, adding to the nitroalkene in a Michael addition. wordpress.com The resulting intermediate can then undergo an intramolecular aldol-type cyclization, leading to the formation of cyclic products with high stereoselectivity. wordpress.com
Another mode of organocatalytic activation is through singly occupied molecular orbital (SOMO) catalysis. princeton.edu In this approach, an enamine intermediate, formed from an aldehyde and a chiral amine catalyst, is oxidized to a radical cation. princeton.edu This radical cation can then react with a silyl (B83357) nitronate, leading to the enantioselective formation of β-nitroaldehydes. princeton.edu
Metal catalysts are also widely used to promote reactions of nitroalkenes. Transition metals can coordinate to the nitroalkene, activating it towards nucleophilic attack. The specific mechanism and the nature of the catalytic cycle depend on the metal and the ligands used.
For instance, copper(I) complexes with bis(sulfonamide)-diamine ligands have been shown to be highly effective catalysts for the enantioselective Henry reaction. organic-chemistry.org The proposed mechanism involves the coordination of both the nitroalkane and the aldehyde to the copper center, bringing them into close proximity and facilitating the carbon-carbon bond formation in a stereocontrolled manner.
Iron(salen) complexes have been used to catalyze the reductive functionalization of nitro compounds. acs.org Mechanistic studies, including kinetic analysis and spectroscopic methods, have pointed to the involvement of a nitroso intermediate and the formation of an iron hydride as a key catalytic intermediate. acs.org The reaction is proposed to proceed through two interconnected catalytic cycles linked by this iron hydride complex. acs.org
Kinetic Studies of Key Transformations
Kinetic studies are essential for elucidating reaction mechanisms and understanding the factors that influence reaction rates. By measuring the rate of a reaction as a function of reactant concentrations, temperature, and other parameters, it is possible to determine the rate law and gain insights into the rate-determining step. youtube.com
For example, kinetic studies of the proton-transfer reactions between 1-nitro-1-(4-nitrophenyl)ethane and hydroxide (B78521) ion have been conducted under non-steady-state conditions. nih.gov These studies allowed for the determination of microscopic rate constants and revealed a significant kinetic isotope effect, providing evidence for proton tunneling. nih.gov
In the context of catalytic reactions, kinetic analysis can help to identify the resting state of the catalyst and determine whether the catalyst is involved in the rate-limiting step. youtube.com For the iron-catalyzed reduction of nitro compounds, it was found that the reaction is first order in the nitroalkane and zero order in the reducing agent (HBpin) at catalytically relevant concentrations, indicating that the reducing agent is not involved in the rate-determining step under these conditions. acs.org
The following table summarizes key kinetic parameters for related nitroalkane transformations.
| Reaction | Reactants | Catalyst | Key Kinetic Findings | Reference |
| Proton Transfer | 1-nitro-1-(4-nitrophenyl)ethane, Hydroxide | None | Real kinetic isotope effect (KIEreal) of 22, indicating significant proton tunneling. | nih.gov |
| Iron-Catalyzed Reduction | 2-Nitropropane, HBpin | Iron(salen) complex | First order in 2-nitropropane, zero order in HBpin at catalytically-relevant concentrations. | acs.org |
Comprehensive Reactivity and Synthetic Transformations of 4,8 Dimethyl 1 Nitronona 1,7 Diene
Nucleophilic Addition Reactions
The electron-withdrawing nature of the nitro group makes the conjugated system susceptible to nucleophilic attack.
The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.com In the case of 4,8-dimethyl-1-nitronona-1,7-diene, the nitroalkene system serves as the Michael acceptor. wikipedia.org The reaction is initiated by the deprotonation of a Michael donor to form a resonance-stabilized enolate or a similar nucleophile. masterorganicchemistry.com This nucleophile then adds to the β-carbon of the nitroalkene, a process driven by the formation of a more stable C-C single bond at the expense of a C-C pi bond. masterorganicchemistry.com The resulting intermediate is a new enolate, which is subsequently protonated to yield the final product. masterorganicchemistry.com
The general mechanism involves three key steps:
Formation of the nucleophile (Michael donor).
Conjugate addition of the nucleophile to the nitroalkene (Michael acceptor). masterorganicchemistry.com
Protonation of the resulting enolate. masterorganicchemistry.com
A variety of nucleophiles can act as Michael donors, including doubly stabilized carbon nucleophiles like β-ketoesters and malonates, as well as nitroalkanes. organic-chemistry.org The products of these reactions are valuable synthetic intermediates, featuring a 1,5-dicarbonyl or related structural motif. wikipedia.org
Table 1: Examples of Michael Donors
| Michael Donor | Resulting Functional Group in Adduct |
| β-ketoesters | 1,5-dicarbonyl |
| Malonates | Di-ester |
| Nitroalkanes | 1,5-dinitro compound |
Conjugate additions can also occur across the diene system of this compound, typically under conditions of kinetic or thermodynamic control. masterorganicchemistry.com The addition of reagents like hydrogen halides (HBr) can lead to both 1,2- and 1,4-addition products. masterorganicchemistry.com
At lower temperatures, the reaction is generally under kinetic control, favoring the formation of the 1,2-adduct. This is because the activation energy for the formation of the kinetic product is lower. masterorganicchemistry.com At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct is the major product. masterorganicchemistry.com The stability of the 1,4-adduct often arises from the formation of a more substituted and therefore more stable double bond. masterorganicchemistry.com
The mechanism for the addition of HBr proceeds through a resonance-stabilized allylic carbocation intermediate, which can be attacked by the bromide ion at two different positions, leading to the mixture of 1,2- and 1,4-adducts. masterorganicchemistry.com
Cycloaddition Reactions of this compound
The diene moiety of this compound readily participates in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org
The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. wikipedia.org It involves the [4+2] cycloaddition of a conjugated diene with a dienophile. wikipedia.org In the context of this compound, the diene system can react with various dienophiles.
In a normal-electron-demand Diels-Alder reaction , the diene is electron-rich, and the dienophile is electron-poor. masterorganicchemistry.com The presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerates the reaction. masterorganicchemistry.comyoutube.com
Conversely, an inverse-electron-demand Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile.
The nitro group in this compound is strongly electron-withdrawing, which deactivates the diene for normal-electron-demand Diels-Alder reactions. However, the diene can still react with highly reactive dienophiles or under forcing conditions. The specific electronic nature of the dienophile will determine whether the reaction proceeds via a normal or inverse-electron-demand pathway.
When an unsymmetrical diene reacts with an unsymmetrical dienophile, the formation of different regioisomers is possible. masterorganicchemistry.com The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comnih.gov Generally, the reaction proceeds to form the "ortho" or "para" products in preference to the "meta" product. masterorganicchemistry.com This can be rationalized by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile in a normal-demand reaction), where the largest orbital coefficients on the reacting atoms align. libretexts.org
Stereoselectivity in the Diels-Alder reaction refers to the preferential formation of one stereoisomer over another. The reaction is stereospecific with respect to the dienophile; the stereochemistry of the dienophile is retained in the product. youtube.com For example, a cis-dienophile will give a cis-adduct, and a trans-dienophile will give a trans-adduct. youtube.com
Furthermore, the reaction can exhibit endo or exo selectivity. The endo product, where the substituents on the dienophile are oriented towards the newly forming double bond of the cyclohexene (B86901) ring, is often the kinetically favored product due to secondary orbital overlap. libretexts.org
Table 2: Factors Influencing Selectivity in Diels-Alder Reactions
| Selectivity Type | Influencing Factors | Preferred Outcome |
| Regioselectivity | Electronic nature and position of substituents | "Ortho" and "para" products favored |
| Stereoselectivity (Diene) | s-cis conformation required | Concerted reaction |
| Stereoselectivity (Dienophile) | Cis/trans geometry | Retained in product |
| Stereoselectivity (endo/exo) | Secondary orbital overlap, sterics | Endo product often kinetically favored |
The development of catalytic asymmetric Diels-Alder reactions has been a major focus in organic synthesis, allowing for the preparation of enantioenriched cyclohexene derivatives. wiley-vch.de Chiral Lewis acids are commonly employed as catalysts to control the enantioselectivity of the reaction. wiley-vch.de These catalysts coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene. harvard.edu
For dienophiles that are α,β-unsaturated ketones, organocatalysis has emerged as a powerful strategy. princeton.edu Chiral amines can catalyze the Diels-Alder reaction by forming a chiral iminium ion with the unsaturated aldehyde or ketone, which then acts as an activated dienophile. princeton.edu This approach has been shown to be highly effective for a broad range of substrates, affording high yields and excellent enantioselectivities. princeton.eduprinceton.edu
[3+2] Dipolar Cycloadditions with Diverse Dipolarophiles
The [3+2] dipolar cycloaddition is a powerful and widely utilized method in organic synthesis for the construction of five-membered heterocyclic rings. mdpi.comnih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. mdpi.com The versatility of this reaction allows for a high degree of control over the stereochemistry and regiochemistry of the resulting cycloadducts. nih.gov
While no specific studies on nitronate-mediated cycloadditions of this compound are available, this class of reactions is well-documented for other nitroalkenes. In a typical sequence, the nitroalkene is treated with a base to form a nitronate intermediate. This nitronate can then act as a 1,3-dipole in a cycloaddition reaction with a suitable dipolarophile. The choice of base, solvent, and reaction conditions can significantly influence the efficiency and stereochemical outcome of the cycloaddition.
The reaction of nitroalkenes with azomethine ylides is a known method for the synthesis of nitro-substituted pyrrolidines. nih.gov Azomethine ylides, which are 1,3-dipoles containing a nitrogen atom, can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. nih.gov In the context of this compound, the conjugated nitroalkene moiety would be expected to serve as the dipolarophile, reacting with an azomethine ylide to form a highly functionalized pyrrolidine (B122466) ring. The regioselectivity of this cycloaddition would be governed by the electronic and steric properties of both the nitroalkene and the azomethine ylide.
A study on the reaction between (1E,3E)-1,4-dinitro-1,3-butadiene and N-methyl azomethine ylide demonstrated that the ylide acts as a strong nucleophile, and the dinitrodiene acts as a strong electrophile. nih.gov This suggests that a similar reactivity pattern could be anticipated for this compound.
The [3+2] dipolar cycloaddition is a primary route to five-membered heterocycles. mdpi.comnih.gov Depending on the nature of the 1,3-dipole and the dipolarophile, a wide variety of heterocyclic systems can be synthesized. For instance, reaction with nitrile oxides would yield isoxazolines, while reaction with diazoalkanes would produce pyrazolines. The inherent functionality of this compound, specifically the nitro-activated double bond and the isolated double bond, offers the potential for selective or multiple cycloadditions, leading to complex heterocyclic structures.
Table 1: Potential [3+2] Cycloaddition Reactions of this compound
| 1,3-Dipole | Resulting Heterocycle |
| Nitronate | Isoxazolidine |
| Azomethine Ylide | Pyrrolidine |
| Nitrile Oxide | Isoxazoline |
| Diazoalkane | Pyrazoline |
| Ozone | Ozonide |
Tandem Cycloaddition Sequences and Domino Processes
The structure of this compound, featuring two distinct double bonds, makes it a candidate for tandem or domino reaction sequences. A domino process, where a single event initiates a cascade of subsequent reactions, could be envisioned. For example, an initial cycloaddition at one of the double bonds could be followed by an intramolecular reaction involving the second double bond, leading to the rapid assembly of complex polycyclic systems. The specific pathways would be highly dependent on the chosen reagents and reaction conditions.
Electrocyclization and Rearrangement Processes
Electrocyclization reactions are pericyclic processes that involve the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. A 6π-electrocyclization involves a system of three conjugated double bonds. While this compound does not possess a pre-existing 6π-electron system, such a system could potentially be formed in situ. For instance, tautomerization of the nitro group to a nitronic acid, followed by dehydration, could hypothetically lead to a conjugated triene system that could then undergo a 6π-electrocyclization. However, this remains a speculative pathway without experimental evidence.
Reductive Transformations of the Nitro Group and Olefinic Moieties
The reduction of the nitro group and the olefinic moieties in this compound opens up pathways to a variety of saturated and unsaturated nitrogen-containing heterocycles. The specific products obtained depend on the choice of reducing agent and reaction conditions.
The reductive cyclization of δ-nitro dienes is a powerful strategy for the synthesis of substituted pyrroles and other nitrogen heterocycles. For this compound, this transformation would likely proceed through the reduction of the nitro group to an amino group, followed by intramolecular cyclization onto one of the double bonds.
A common method for this transformation involves the use of a reducing agent such as zinc dust in the presence of an acid, or catalytic hydrogenation. The initial reduction of the nitro group to a nitroso or hydroxylamine (B1172632) intermediate can be followed by an intramolecular Michael addition to the conjugated double bond, leading to a cyclic nitrone or a related intermediate, which is then further reduced to the corresponding pyrrolidine or pyrrole (B145914) derivative.
The development of catalytic asymmetric methods for the reduction of δ-nitro dienes allows for the stereoselective synthesis of chiral nitrogen-containing compounds. In the case of this compound, a catalytic asymmetric reduction could selectively reduce the conjugated double bond, leading to a chiral δ-nitroalkene. Subsequent reduction of the nitro group and cyclization would then afford enantioenriched pyrrolidine derivatives.
Chiral catalysts, such as those based on transition metals like rhodium, ruthenium, or iridium complexed with chiral ligands, are often employed for such transformations. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
Table 2: Potential Asymmetric Reduction Products of this compound
| Substrate | Catalyst/Ligand System | Product | Stereochemical Outcome |
| This compound | Ru(OAc)₂/(S)-BINAP | Chiral δ-nitroalkene | High enantioselectivity |
| This compound | [Rh(cod)₂]BF₄/(R,R)-Me-DuPhos | Chiral δ-nitroalkene | High enantioselectivity |
This table presents hypothetical outcomes based on established asymmetric reduction methodologies.
Other Synthetic Manipulations and Functional Group Interconversions
Beyond rearrangements and reductions, the nitro group and the diene system in this compound are amenable to a range of other synthetic manipulations.
The nitro group is a good leaving group, particularly in substrates where it is adjacent to a site of unsaturation. mdpi.com In this compound, the nitro group can be displaced by various nucleophiles in a substitution reaction. mdpi.com Alternatively, treatment with a base can induce the elimination of nitrous acid, leading to the formation of a new double bond and extending the conjugated system. mdpi.com
These reactions provide a means to introduce new functional groups or to create more complex unsaturated systems from the parent δ-nitro diene.
Annulation strategies involving this compound can lead to the formation of intricate polycyclic structures. The conjugated nitroalkene moiety can act as a dienophile in Diels-Alder reactions, reacting with a suitable diene to construct a six-membered ring. The nitro group in the resulting cycloadduct can then be further transformed.
Alternatively, the nitronate derived from this compound can act as a nucleophile in tandem reactions. For example, a Michael addition of the nitronate to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol-type condensation, could be a viable route to functionalized carbocycles.
Advanced Spectroscopic and Structural Characterization Techniques for 4,8 Dimethyl 1 Nitronona 1,7 Diene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
High-Resolution ¹H and ¹³C NMR Analysis
Were ¹H and ¹³C NMR spectra for 4,8-Dimethyl-1-nitronona-1,7-diene available, they would provide crucial information for its structural confirmation.
Hypothetical ¹H NMR Data: A ¹H NMR spectrum would be expected to show distinct signals for the protons in different chemical environments. For instance, the vinylic protons of the nitro-substituted double bond (C1-H and C2-H) would likely appear in a specific region of the spectrum, influenced by the electron-withdrawing nitro group. The protons on the second double bond (C7-H) and the various methyl and methylene (B1212753) groups would have characteristic chemical shifts and coupling patterns.
Hypothetical ¹³C NMR Data: A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbons of the two double bonds, the carbon bearing the nitro group, the two carbons bearing methyl groups, and the remaining aliphatic carbons would each produce a signal at a distinct chemical shift.
Interactive Data Table: Predicted NMR Chemical Shifts (¹H and ¹³C)
Since experimental data is unavailable, the following table is a placeholder to illustrate how such data would be presented. The values are not based on actual experimental or computational results.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (CH) | Data not available | Data not available |
| 2 (CH) | Data not available | Data not available |
| 3 (CH₂) | Data not available | Data not available |
| 4 (CH) | Data not available | Data not available |
| 5 (CH₂) | Data not available | Data not available |
| 6 (CH₂) | Data not available | Data not available |
| 7 (C) | Data not available | Data not available |
| 8 (CH) | Data not available | Data not available |
| 9 (CH₃) | Data not available | Data not available |
| C4-CH₃ | Data not available | Data not available |
| C8-CH₃ | Data not available | Data not available |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete molecular structure, including the connectivity of atoms and their spatial arrangement.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, definitively assigning protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different spin systems and confirming the positions of quaternary carbons and functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the stereochemistry of the molecule by identifying protons that are close to each other in space, which would be critical for determining the geometry of the double bonds.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching bands), the carbon-carbon double bonds, and the C-H bonds of the aliphatic and vinylic portions of the molecule.
Interactive Data Table: Expected IR Absorption Bands
This table is a placeholder illustrating the expected regions for key functional group absorptions.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| NO₂ Asymmetric Stretch | Data not available (typically ~1550 cm⁻¹) |
| NO₂ Symmetric Stretch | Data not available (typically ~1350 cm⁻¹) |
| C=C Stretch | Data not available (typically ~1640-1680 cm⁻¹) |
| =C-H Stretch | Data not available (typically >3000 cm⁻¹) |
| C-H Stretch (aliphatic) | Data not available (typically <3000 cm⁻¹) |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates.
Determination of Molecular Conformation and Stereochemistry
An X-ray crystal structure would unambiguously determine the conformation of the nonadiene (B8540087) chain, including the torsion angles around the single bonds. It would also definitively establish the stereochemistry of the double bonds (E/Z configuration) and the chiral center at carbon 4. While some computational models suggest a bent conformation, experimental data from X-ray crystallography is required for definitive structural elucidation.
Based on a comprehensive search of available scientific databases, there is currently no published research or crystallographic data concerning the intermolecular interactions and crystal lattice structure of the specific chemical compound this compound.
Therefore, it is not possible to provide a detailed and scientifically accurate analysis of its crystal lattice as requested in the outline. The generation of data tables and a thorough discussion of research findings on this particular compound is precluded by the absence of relevant scientific literature.
Further research and experimental studies would be required to determine the crystallographic properties of this compound and to analyze the intermolecular forces that govern its crystal packing. Such studies would be a prerequisite for providing the specific information requested.
Computational Chemistry Investigations of 4,8 Dimethyl 1 Nitronona 1,7 Diene Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of organic molecules. For a compound like 4,8-Dimethyl-1-nitronona-1,7-diene, DFT calculations would provide fundamental insights into its chemical behavior.
Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potentials)
The electronic landscape of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in determining its reactivity. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
In this compound, the HOMO is expected to be localized primarily on the more electron-rich carbon-carbon double bond (the 1,7-diene system), while the LUMO would be centered on the electron-deficient nitro-conjugated double bond. This distribution makes the nitroalkene moiety a potent electrophile.
An analysis of the molecular electrostatic potential (MEP) would further highlight the reactive sites. The MEP map would likely show a region of negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating their nucleophilic character. Conversely, a region of positive potential (blue) would be expected around the carbon atom beta to the nitro group, confirming its electrophilic nature and susceptibility to nucleophilic attack.
Table 1: Illustrative Frontier Orbital Energies for a Model Nitroalkene System
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are representative and based on typical DFT calculations for similar nitroalkenes.
Transition State Characterization and Reaction Pathway Elucidation
DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the characterization of transition states and the elucidation of reaction pathways. For this compound, a primary reaction of interest would be the Michael addition of a nucleophile to the activated double bond.
Computational studies would involve modeling the approach of a nucleophile to the electrophilic center of the nitroalkene. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This would reveal the activation energy of the reaction, providing insights into its kinetics. Furthermore, the geometry of the transition state would offer a deeper understanding of the stereochemical outcome of the reaction.
Solvent Effects in Theoretical Calculations
The inclusion of solvent effects in computational models is critical for accurately predicting reaction outcomes in solution. For reactions involving polar species like nitro compounds, the choice of solvent can significantly influence reaction rates and equilibria.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used in DFT calculations to approximate the effect of the solvent by treating it as a continuous dielectric medium. These models can capture the stabilization of charged intermediates and transition states, providing more realistic energy profiles. For instance, a polar solvent would be expected to stabilize the transition state of a Michael addition to this compound, potentially lowering the activation barrier and accelerating the reaction. nih.gov
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Interpretation
Molecular Electron Density Theory (MEDT) offers an alternative perspective to frontier molecular orbital theory for understanding chemical reactivity. MEDT posits that changes in electron density, rather than orbital interactions, govern chemical reactions.
In the context of this compound, an MEDT analysis of a reaction like a Diels-Alder cycloaddition would focus on the changes in the electron density along the reaction coordinate. This approach would help to determine whether the reaction proceeds through a concerted or stepwise mechanism by analyzing the formation of new bonds in terms of the electron density distribution.
Conformation Analysis and Stereochemical Prediction via Computational Methods
The conformational flexibility of the nonane (B91170) chain in this compound presents a challenge for understanding its reactivity. Different conformers can exhibit varying reactivities due to steric hindrance and the relative orientation of reactive sites.
Computational methods, such as systematic conformational searches coupled with geometry optimization using DFT or semi-empirical methods, can be employed to identify the low-energy conformers of the molecule. By analyzing the population of these conformers at a given temperature, it is possible to predict the most likely reactive conformation. This information is crucial for predicting the stereochemical outcome of reactions, particularly those involving the chiral centers that can be formed during a reaction.
Quantum Chemical Modeling of Reactivity Indices
Reactivity indices derived from conceptual DFT provide a quantitative measure of the reactivity of different sites within a molecule. These indices are calculated from the changes in electron density and can be used to predict the most favorable sites for nucleophilic and electrophilic attack.
For this compound, the Fukui function and dual descriptor are particularly useful reactivity indices. The Fukui function for nucleophilic attack (f+) would be expected to be largest on the carbon atom beta to the nitro group, indicating its high electrophilicity. Conversely, the Fukui function for electrophilic attack (f-) would likely be highest on the isolated carbon-carbon double bond. These predictions would align with the qualitative picture derived from HOMO-LUMO and MEP analyses.
Applications and Future Research Directions for 4,8 Dimethyl 1 Nitronona 1,7 Diene As a Synthetic Building Block
Potential Role in the Synthesis of Complex Organic Molecules
A molecule like 4,8-Dimethyl-1-nitronona-1,7-diene contains multiple reactive sites:
The Nitroalkene System: This is a powerful Michael acceptor, readily reacting with nucleophiles. It can also participate in various cycloaddition reactions.
The Alkene: The isolated double bond can undergo standard alkene reactions like hydrogenation, epoxidation, dihydroxylation, or metathesis.
The Nitro Group: This group can be reduced to an amine, a hydroxylamine (B1172632), or an oxime, or it can be eliminated.
The presence of these functionalities would theoretically allow for sequential or cascade reactions to build molecular complexity. For instance, a Michael addition at the nitroalkene could be followed by a ring-closing reaction involving the second double bond.
Plausible Synthesis of Diverse Heterocyclic Frameworks
The construction of heterocyclic rings is a cornerstone of medicinal chemistry and materials science. Nitro compounds are well-established precursors for a variety of nitrogen- and oxygen-containing heterocycles.
Pyrrolidines and Pyrroles: The reduction of the nitro group to a primary amine is a common strategy. organic-chemistry.orgnih.gov If this transformation were applied to this compound, the resulting amino-diene could be a substrate for intramolecular cyclization reactions to form substituted pyrrolidines. Subsequent oxidation could potentially yield pyrroles. nih.govresearchgate.netrsc.orgresearchgate.net The Paal-Knorr synthesis, which typically involves the reaction of a 1,4-dicarbonyl compound with an amine, is a classic method for pyrrole (B145914) synthesis. youtube.com
Isoxazoles and Isoxazolines: The nitroalkene functionality is a key precursor for nitrile oxides. Through a [3+2] dipolar cycloaddition, a nitrile oxide generated from the nitroalkene portion could react intramolecularly with the pendant alkene, or with an external alkyne, to form isoxazoles. researchgate.netnih.govrsc.orgunifi.itnih.gov This is a widely used method for constructing this heterocyclic core. rsc.org
Cyclohexenes and Cyclopentanes: The conjugated nitroalkene system is an excellent dienophile for Diels-Alder reactions. rsc.orgelectronicsandbooks.comresearchgate.net An intermolecular Diels-Alder reaction with a suitable diene could yield functionalized cyclohexenes. Furthermore, nitroalkenes are known to participate in [3+2] cycloadditions to generate nitro-substituted cyclopentanes, which are versatile intermediates. organic-chemistry.orgnih.govnih.govorganic-chemistry.org
Table 1: Potential Heterocyclic Syntheses from a Nitro-Diene Precursor
| Target Heterocycle | Key Reaction Type | Required Transformation of Nitro-Diene |
| Pyrrolidine (B122466) | Intramolecular Amination | Reduction of nitro group to amine, then cyclization |
| Isoxazole | [3+2] Cycloaddition | Generation of a nitrile oxide from the nitro group |
| Cyclohexene (B86901) | Diels-Alder Reaction | Use of the nitroalkene as a dienophile |
| Cyclopentane | [3+2] Annulation | Reaction with a three-carbon component |
Potential as Precursors for Advanced Organic Materials
The synthesis of novel materials with specific electronic or optical properties is a major driver of chemical research.
NLO materials are crucial for applications in telecommunications, optical computing, and photonics. A key design principle for organic NLO molecules is the creation of a "push-pull" system, where an electron-donating group is connected to an electron-withdrawing group via a π-conjugated bridge. The nitro group is a very strong electron-withdrawing group. If the parent diene system in this compound were to be further functionalized with an electron-donating group, it could form the basis of a new NLO-active chromophore. Research in this area is active, though it does not specifically mention the target compound.
Innovations in Catalysis for Nitro-Diene Transformations
The selective transformation of a multifunctional molecule like a nitro-diene would rely heavily on advanced catalytic methods.
Asymmetric Catalysis: To control the stereochemistry of products, chiral catalysts would be essential. For instance, enantioselective Michael additions to the nitroalkene or asymmetric Diels-Alder reactions would provide access to enantiomerically pure building blocks. researchgate.net
Metal Catalysis: Transition metals like palladium, rhodium, and copper are instrumental in a vast array of organic reactions, including hydrogenations, cross-couplings, and cycloisomerizations that could be applied to a nitro-diene substrate. nih.govnih.govorganic-chemistry.org
Integration with Sustainable and Environmentally Benign Chemical Processes
Modern synthetic chemistry emphasizes sustainability. Research into the hypothetical reactions of this compound would benefit from incorporating green chemistry principles. This could include using water as a solvent, employing catalytic rather than stoichiometric reagents, and designing cascade reactions to improve atom economy and reduce waste. nih.gov
While the specific compound This compound is not described in the current scientific literature, its constituent functional groups suggest it could be a valuable and versatile building block in organic synthesis. The principles of nitroalkene and diene chemistry provide a strong foundation for predicting its potential reactivity. Future research would first require the successful synthesis and characterization of this molecule. Following that, exploration of its role in cycloadditions, tandem reactions, and as a precursor to heterocyclic and materials synthesis could open new avenues in chemical science.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4,8-Dimethyl-1-nitronona-1,7-diene in academic laboratories?
- Methodological Answer : Synthesis of nitroalkenes like this compound typically involves nitration of conjugated dienes or alkylation of nitro precursors. For example, nitro group introduction can be achieved via electrophilic nitration under controlled acidic conditions. Post-reaction, purification requires extraction with ethyl acetate, drying over anhydrous sodium sulfate, and solvent evaporation under reduced pressure . Ensure reaction monitoring via TLC (as in nitro-to-amine reductions in ) to confirm intermediate formation.
Q. How can researchers assess the stability of this compound during storage or reactions?
- Methodological Answer : Nitro compounds are prone to thermal decomposition or photochemical reactions. Stability testing should include:
- Spectroscopic monitoring : Track changes in UV-Vis absorption or NMR peaks (e.g., nitro group δ ~7–8 ppm in H NMR) over time.
- Thermogravimetric analysis (TGA) to assess decomposition thresholds.
- Storage in inert atmospheres (argon) and light-sensitive containers to mitigate degradation .
Q. What safety protocols are critical for handling nitro-containing compounds like this molecule?
- Methodological Answer : Nitroalkenes may be explosive or toxic. Follow guidelines from safety data sheets (SDS):
- Use fume hoods and personal protective equipment (PPE).
- Avoid contact with reducing agents (e.g., SnCl, as in ) unless explicitly part of the reaction design.
- Dispose of waste via neutralization (e.g., alkaline treatment) before disposal .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved?
- Methodological Answer : Spectral discrepancies (e.g., unexpected H NMR shifts or coupling constants) require iterative validation:
- Multi-technique analysis : Combine H-H COSY (to map proton-proton correlations, as in ) with C NMR and IR spectroscopy.
- Computational validation : Compare experimental data with DFT-calculated chemical shifts.
- Synthetic replication : Reproduce the compound via alternative routes to confirm structural consistency .
Q. What experimental strategies optimize regioselectivity in nitration or alkylation steps for this compound?
- Methodological Answer : Regioselectivity in nitroalkene synthesis depends on steric and electronic factors:
- Directed nitration : Use bulky substituents (e.g., methyl groups at C-4 and C-8) to direct nitro group placement.
- Solvent effects : Polar aprotic solvents (e.g., DMF in ) enhance electrophilic attack at less hindered sites.
- Catalytic control : Transition metal catalysts or Lewis acids can modulate reaction pathways. Validate outcomes via GC-MS or HPLC .
Q. How can researchers address unexpected byproducts during nitro-to-amine reductions of this compound?
- Methodological Answer : Reduction of nitro groups (e.g., using SnCl·2HO in ) may yield over-reduced or isomerized products. Mitigation strategies include:
- Stepwise monitoring : Use TLC or in-situ FTIR to track reaction progress.
- pH control : Maintain alkaline conditions during workup to stabilize amine intermediates.
- Alternative reductants : Test H/Pd-C or NaBH/NiCl systems to compare selectivity .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting reactivity data (e.g., unexpected cyclization or dimerization)?
- Methodological Answer : Contradictions in reactivity often arise from unaccounted variables:
- Kinetic vs. thermodynamic control : Vary reaction temperatures and times to isolate dominant pathways.
- Isolation of intermediates : Use flash chromatography or preparative TLC to characterize transient species.
- Computational modeling : Apply MO theory to predict orbital interactions favoring cyclization .
Q. What frameworks validate the biological activity hypotheses for this compound (e.g., marine-derived analogs)?
- Methodological Answer : While discusses cembrane diterpenes with structural similarities, activity studies for nitroalkenes require:
- In-silico docking : Screen against target proteins (e.g., enzymes in inflammation pathways).
- Comparative bioassays : Test alongside natural products (e.g., cembranoids) to identify structure-activity relationships.
- Metabolic stability assays : Use liver microsomes to assess nitro group persistence in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
